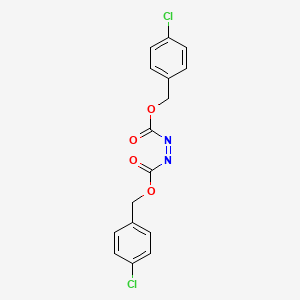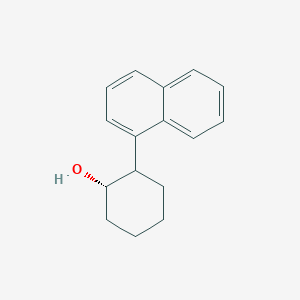
trans-2-(1-Naphthyl)cyclohexanol
Vue d'ensemble
Description
Trans-2-(1-Naphthyl)cyclohexanol is a useful research compound. Its molecular formula is C16H18O and its molecular weight is 226.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality trans-2-(1-Naphthyl)cyclohexanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-(1-Naphthyl)cyclohexanol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enantioselective Synthesis : Both enantiomers of trans-2-(1-Naphthyl)cyclohexanol have been synthesized in enantiomerically pure form using lipase AK (Pseudomonas fluorescens)-catalyzed kinetic acetylation. This process demonstrates the compound's utility in enantioselective synthesis and its relevance in stereoselective organic chemistry (She, Wu, Shia, Wu, Peddinti, & Liu, 2005).
Chiral Resolution : The compound has been used in studies involving chiral resolution, where specific isomers of similar compounds are separated. For example, trans-(±)-2-(pyrrolidinyl)cyclohexanol, a related compound, was resolved using chiral 1,1′-bi-2-naphthol and boric acid, showcasing the potential of trans-2-(1-Naphthyl)cyclohexanol in chiral separation techniques (Periasamy, Ramanathan, & Kumar, 1999).
Photochemical Studies : Research has also focused on the photochemical properties of similar compounds, like the photoisomerization and photodimerization of 3-(1- and 2-naphthyl)acrylate. Such studies are relevant to understanding the photoreactive behavior of trans-2-(1-Naphthyl)cyclohexanol under various conditions (Tanaka, Takamuku, & Sakurai, 1979).
Photocyclization Research : The photocyclization of trans-1-(1'-naphthyl)-2-(3-hydroxyphenyl)ethene, a compound structurally related to trans-2-(1-Naphthyl)cyclohexanol, provides insights into the potential photocyclization reactions of trans-2-(1-Naphthyl)cyclohexanol, which is significant in photochemistry and molecular engineering (Bortolus, Galiazzo, Gennari, Manet, Marconi, & Monti, 2004).
Conformational Analysis : Investigations into the conformation of similar compounds like trans-1-(o-alkylphenyl)decahydro-1-naphthols have been conducted, which could be relevant to understanding the conformational properties of trans-2-(1-Naphthyl)cyclohexanol in different environments (Timmerman & Nauta, 2010).
Propriétés
IUPAC Name |
(1S)-2-naphthalen-1-ylcyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O/c17-16-11-4-3-9-15(16)14-10-5-7-12-6-1-2-8-13(12)14/h1-2,5-8,10,15-17H,3-4,9,11H2/t15?,16-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLPLBZSYNMNCEQ-LYKKTTPLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C2=CC=CC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC([C@H](C1)O)C2=CC=CC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



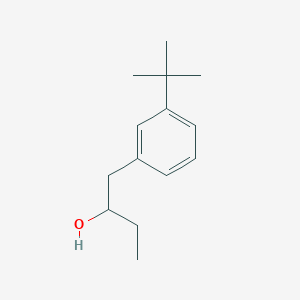
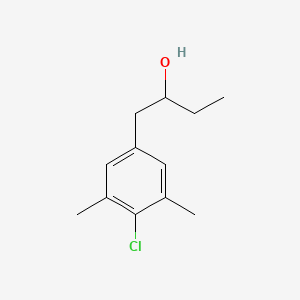

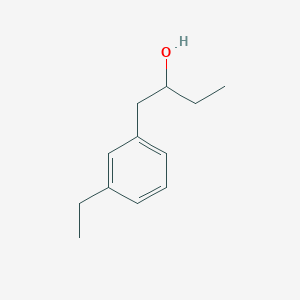







![tert-Butyl {4-[3-(trifluoromethyl)benzyl]piperidin-4-yl}methylcarbamate](/img/structure/B8002673.png)
![[1-(2-Methoxyethyl)-1H-imidazol-4-yl]methanamine hydrochloride](/img/structure/B8002679.png)
